molecular formula C5H6ClN5 B15355106 Adenine Hydrochloride-13C5

Adenine Hydrochloride-13C5

Cat. No.: B15355106
M. Wt: 176.55 g/mol
InChI Key: UQVDQSWZQXDUJB-JFGXUQBHSA-N
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Description

. Adenine is one of the four nucleobases in DNA and RNA, playing a crucial role in the structure and function of genetic material. The 13C5 labeling allows for easier tracking and study in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine Hydrochloride-13C5 can be synthesized through several methods, including the following:

  • Chemical Synthesis: Starting from adenine, the compound can be labeled with carbon-13 isotopes through chemical reactions involving labeled precursors.

  • Biological Synthesis: Using microorganisms or enzymes that incorporate 13C-labeled precursors into adenine.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process may include:

  • Purification: Removing impurities through crystallization or chromatography.

  • Isotope Enrichment: Using isotopically enriched reagents to achieve the desired labeling.

Chemical Reactions Analysis

Types of Reactions: Adenine Hydrochloride-13C5 can undergo various chemical reactions, including:

  • Oxidation: Converting adenine to its oxidized forms, such as adenine-N-oxide.

  • Reduction: Reducing adenine to its reduced forms, such as hypoxanthine.

  • Substitution: Replacing hydrogen atoms with other groups, such as methylation.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.

  • Reduction: Employing reducing agents like sodium borohydride.

  • Substitution: Utilizing alkylating agents like methyl iodide.

Major Products Formed:

  • Oxidation: Adenine-N-oxide

  • Reduction: Hypoxanthine

  • Substitution: Methylated adenine derivatives

Scientific Research Applications

Adenine Hydrochloride-13C5 is widely used in scientific research due to its labeled structure, which aids in tracking and studying biological processes. Its applications include:

  • Chemistry: Studying reaction mechanisms and pathways involving adenine.

  • Biology: Investigating nucleic acid metabolism and gene expression.

  • Medicine: Developing diagnostic tools and therapeutic agents.

  • Industry: Enhancing the production of nucleotide-based products.

Mechanism of Action

The mechanism by which Adenine Hydrochloride-13C5 exerts its effects involves its incorporation into nucleic acids and coenzymes. It interacts with molecular targets such as DNA polymerases and ribonucleotide reductases, influencing various cellular pathways.

Comparison with Similar Compounds

Adenine Hydrochloride-13C5 is compared to other similar compounds, such as:

  • Adenine: The unlabeled form of adenine.

  • Adenine Monohydrochloride: The hydrochloride salt of adenine.

  • Other Isotope-Labeled Adenines: Variants labeled with different isotopes (e.g., 14C, 15N).

Uniqueness: this compound's uniqueness lies in its stable isotope labeling, which provides enhanced visibility and tracking capabilities in scientific studies.

Properties

Molecular Formula

C5H6ClN5

Molecular Weight

176.55 g/mol

IUPAC Name

7H-purin-6-amine;hydrochloride

InChI

InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1;

InChI Key

UQVDQSWZQXDUJB-JFGXUQBHSA-N

Isomeric SMILES

[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N.Cl

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.Cl

Origin of Product

United States

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